molecular formula C10H18Cl2N2 B13504091 4-(aminomethyl)-N-(propan-2-yl)aniline dihydrochloride

4-(aminomethyl)-N-(propan-2-yl)aniline dihydrochloride

Cat. No.: B13504091
M. Wt: 237.17 g/mol
InChI Key: CYQGSGXCWFWQNN-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N-(propan-2-yl)aniline dihydrochloride is a chemical compound with a complex structure that includes an aminomethyl group and a propan-2-yl group attached to an aniline ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-(propan-2-yl)aniline dihydrochloride typically involves multiple steps. One common method includes the reaction of aniline with formaldehyde and isopropylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-(propan-2-yl)aniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

4-(aminomethyl)-N-(propan-2-yl)aniline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-(propan-2-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biological molecules, while the propan-2-yl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(aminomethyl)-1-(propan-2-yl)piperidin-4-ol
  • 4-(aminomethyl)-1-(propan-2-yl)pyrrolidin-2-one

Uniqueness

4-(aminomethyl)-N-(propan-2-yl)aniline dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its combination of an aminomethyl group and a propan-2-yl group attached to an aniline ring distinguishes it from other similar compounds.

Properties

Molecular Formula

C10H18Cl2N2

Molecular Weight

237.17 g/mol

IUPAC Name

4-(aminomethyl)-N-propan-2-ylaniline;dihydrochloride

InChI

InChI=1S/C10H16N2.2ClH/c1-8(2)12-10-5-3-9(7-11)4-6-10;;/h3-6,8,12H,7,11H2,1-2H3;2*1H

InChI Key

CYQGSGXCWFWQNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC=C(C=C1)CN.Cl.Cl

Origin of Product

United States

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